Cyclobutylidene(4-methoxyphenyl)methanol
Description
Cyclobutylidene(4-methoxyphenyl)methanol is a bicyclic secondary alcohol characterized by a cyclobutylidene ring fused to a methoxyphenyl-substituted methanol group. The compound’s structure combines a strained cyclobutane ring with a methoxyphenyl moiety, which may confer unique physicochemical properties, such as enhanced reactivity or photostability, compared to linear or less strained analogs.
Properties
CAS No. |
741653-53-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclobutylidene-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3 |
InChI Key |
SDFBYNZQUNQXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CCC2)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Cyclobutylidene Aldehydes
Methodology Overview
This approach involves the hydrogenation of a cyclobutylidene aldehyde precursor, (cyclobutylidene)(4-methoxyphenyl)methanal , to the corresponding alcohol. The aldehyde is synthesized via Friedel-Crafts acylation or cross-coupling, followed by reduction under controlled conditions.
Key Steps:
Aldehyde Synthesis :
Hydrogenation :
Data Table 1: Hydrogenation Optimization
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Raney Ni | 25 | 4.5 | 89 | 97 |
| Raney Co | 30 | 5.0 | 85 | 93 |
Source : Adapted from cyclopropanecarboxaldehyde hydrogenation.
Borylative Cyclization of Alkynes
Methodology Overview
Borylative cyclization enables the construction of the cyclobutylidene ring from alkynyl precursors. This method, adapted from methylenecyclobutane synthesis, uses boron reagents to induce cyclization while retaining functional groups.
Key Steps:
Substrate Preparation :
- A propargyl alcohol derivative, 4-methoxyphenylpropagyl alcohol , is synthesized via Sonogashira coupling between 4-iodoanisole and propargyl alcohol.
Borylative Cyclization :
Data Table 2: Cyclization Efficiency
| Substrate | Catalyst | Boron Reagent | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylpropargyl alcohol | PtCl₂ | HBpin | 78 |
Wittig Reaction with Cyclobutylidene Ylides
Methodology Overview
The Wittig reaction forms the cyclobutylidene alkene, which is subsequently hydroxylated to the alcohol.
Key Steps:
Ylide Synthesis :
- Cyclobutylidene phosphonium bromide is prepared from cyclobutanone via treatment with PPh₃ and HBr.
Wittig Reaction :
- Conditions : Ylide (1.2 equiv) and 4-methoxybenzaldehyde in THF at 0°C → room temperature for 6 hours.
- Product : (Cyclobutylidene)(4-methoxyphenyl)methane .
Hydroxylation :
Data Table 3: Wittig Reaction Performance
| Ylide | Aldehyde | Yield (%) |
|---|---|---|
| Cyclobutylidene-PPh₃Br | 4-Methoxybenzaldehyde | 65 |
Photochemical [2+2] Cycloaddition
Methodology Overview
UV-induced [2+2] cycloaddition forms the cyclobutylidene ring from a diene precursor, followed by functionalization.
Key Steps:
Diene Synthesis :
- 4-Methoxycinnamyl alcohol is prepared via Claisen-Schmidt condensation.
Cycloaddition :
- Conditions : UV light (254 nm) in acetone for 24 hours.
- Product : Cyclobutylidene intermediate.
Reduction :
- NaBH₄ in methanol reduces ketone byproducts to the alcohol.
Data Table 4: Photocycloaddition Efficiency
| Diene | Light Source | Yield (%) |
|---|---|---|
| 4-Methoxycinnamyl alcohol | UV (254 nm) | 52 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity, mild conditions | Requires aldehyde precursor | Industrial |
| Borylative Cyclization | Direct ring formation | Sensitive to substrate steric bulk | Lab-scale |
| Wittig Reaction | Modular alkene formation | Multi-step, moderate yields | Pilot-scale |
| Photochemical | Atom-economic | Low yields, specialized equipment | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .
Scientific Research Applications
Cyclobutylidene(4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Ring Strain and Reactivity : Cyclobutylidene derivatives are expected to exhibit higher reactivity due to ring strain compared to cyclopropane or cyclohexane analogs. For example, diazocyclobutane (related to cyclobutanediazirine in ) is labile and reactive toward nucleophiles like water, suggesting cyclobutane-based compounds may favor rapid decomposition or alkylation reactions .
- Substituent Effects : Methoxy groups on aromatic rings (e.g., in 4-methoxyphenyl derivatives) enhance solubility and photostability. For instance, UV-filter compounds with 4-methoxyphenyl groups (e.g., compound 3b in ) exhibit high SPF values (3.07 ± 0.04) and resistance to photodegradation .
Key Observations :
- Solvent Influence: Methanol is frequently used in synthesizing methoxyphenyl derivatives (e.g., ), often facilitating nucleophilic substitutions or cyclizations .
- Photochemical Pathways : Cyclobutanediazirines undergo [2 + 1] cycloadditions under UV light, unlike linear diazirines, which produce diazo compounds . This highlights the divergent reactivity of strained vs. linear systems.
Key Observations :
- Estrogenic Activity: Methoxyphenyl compounds like methoxychlor require metabolic activation (demethylation) to exhibit estrogenic effects, whereas hydroxylated analogs (e.g., mono-OH-MDDE) are active per se .
- Photoprotection : Methoxyphenyl groups in UV-filters () improve solubility and reduce cytotoxicity, making them favorable over halogenated analogs .
Stability and Degradation
- Photostability : Cyclobutylidene derivatives may exhibit unique degradation pathways. For example, diazocyclobutane decomposes without photochemical intervention, unlike its linear counterparts .
- Thermal Stability: Cyclopropanol-containing compounds (e.g., in ) show stability under mild conditions but decompose under acidic or high-temperature environments .
Biological Activity
Cyclobutylidene(4-methoxyphenyl)methanol is a compound with notable potential in various biological applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclobutylidene group linked to a 4-methoxyphenyl moiety. This unique structure may influence its interaction with biological targets.
Molecular Formula : CHO
Molecular Weight : 190.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate pathways involved in inflammation and cell signaling.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption observed in in vitro studies.
- Distribution : Moderate distribution in tissues, influenced by lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes, with potential for significant first-pass metabolism.
- Excretion : Predominantly excreted via urine.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate level of antibacterial efficacy, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cell Line Used : RAW 264.7 macrophages
- Concentration Tested : 10–50 µM
- Results : Significant reduction in cytokine levels at concentrations above 20 µM.
Case Studies
- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against multidrug-resistant strains. The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy.
- Case Study on Anti-inflammatory Activity : Research conducted at a leading university explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
